(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the amino group, and the construction of the pyrrolidine ring. Common synthetic routes may include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Amino Group Introduction: Amination reactions using reagents such as ammonia or amines.
Pyrrolidine Ring Construction: Cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol
- (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrobromide
- (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydroiodide
Uniqueness
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H19ClN2O2 |
---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
(1-aminocyclopentyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-10(4-1-2-5-10)9(14)12-6-3-8(13)7-12;/h8,13H,1-7,11H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
BRELBTTUWXUQRT-DDWIOCJRSA-N |
Isomerische SMILES |
C1CCC(C1)(C(=O)N2CC[C@H](C2)O)N.Cl |
Kanonische SMILES |
C1CCC(C1)(C(=O)N2CCC(C2)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.